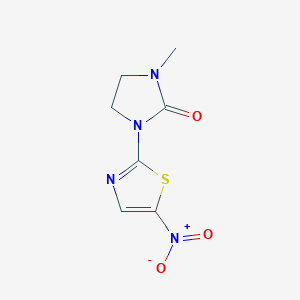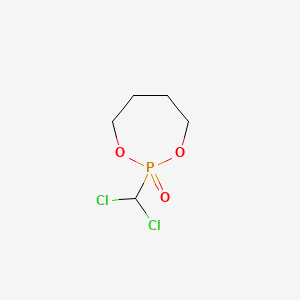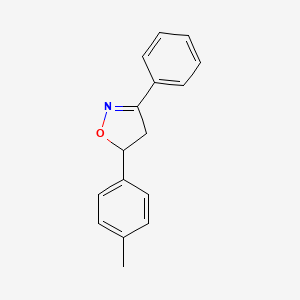
N-Methyl(6-methylpyridin-2-yl)methanimine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl(6-methylpyridin-2-yl)methanimine N-oxide is a chemical compound with a unique structure that includes a pyridine ring substituted with a methyl group and an N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl(6-methylpyridin-2-yl)methanimine N-oxide typically involves the reaction of 6-methylpyridin-2-ylmethanamine with an oxidizing agent. One common method is to use hydrogen peroxide or a peracid as the oxidizing agent under controlled conditions to introduce the N-oxide functionality.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agent and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-Methyl(6-methylpyridin-2-yl)methanimine N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Higher-order N-oxides.
Reduction: 6-methylpyridin-2-ylmethanamine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-Methyl(6-methylpyridin-2-yl)methanimine N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-Methyl(6-methylpyridin-2-yl)methanimine N-oxide involves its interaction with molecular targets through its N-oxide functionality. This group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The pyridine ring can also engage in π-π stacking and hydrogen bonding, affecting its binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
N-Methylmethanimine: A simpler imine with similar reactivity but lacking the pyridine ring.
6-Methylpyridin-2-ylmethanamine: The parent amine without the N-oxide group.
N-Methyl-1-(pyridin-2-yl)methanamine: A related compound with a different substitution pattern.
Uniqueness
N-Methyl(6-methylpyridin-2-yl)methanimine N-oxide is unique due to the presence of both the N-oxide group and the methyl-substituted pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
22119-48-8 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
N-methyl-1-(6-methylpyridin-2-yl)methanimine oxide |
InChI |
InChI=1S/C8H10N2O/c1-7-4-3-5-8(9-7)6-10(2)11/h3-6H,1-2H3 |
InChI Key |
LYDLITRBOHHGOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C=[N+](C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(1-Oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonyl]glycine](/img/structure/B14715562.png)



![[(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14715594.png)
![9-Azabicyclo[6.1.0]non-9-yl(4-nitrophenyl)methanone](/img/structure/B14715596.png)


![2-[Chloro(phenyl)methylidene]-1,3-dioxolane](/img/structure/B14715605.png)
![5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate](/img/structure/B14715608.png)


![1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14715641.png)
